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Compound of Interest

Compound Name: Codaphniphylline

CAS No.: 14694-15-6

Cat. No.: B1170142

Get Quote

This technical guide provides an in-depth exploration of the spectroscopic characteristics of

Codaphniphylline, a complex polycyclic alkaloid from the Daphniphyllum genus. Tailored for

researchers, medicinal chemists, and professionals in drug development, this document

elucidates the structural information embedded within its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations

presented herein are grounded in established principles of spectroscopic analysis and draw

upon data from closely related analogues to provide a comprehensive analytical framework.

Introduction to Codaphniphylline: A Structurally
Intricate Alkaloid
Codaphniphylline (C₃₀H₄₇NO₃, M.W. 469.7 g/mol ) is a member of the Daphniphyllum

alkaloids, a diverse family of natural products known for their complex and varied molecular

architectures.[1] These compounds have garnered significant interest from the scientific

community due to their challenging structures and potential biological activities. The structural

elucidation of such intricate molecules is a scientific puzzle that is pieced together using a suite

of modern spectroscopic techniques. Among these, NMR, IR, and MS are the cornerstones,

each providing a unique and complementary piece of the structural puzzle. This guide will walk
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through the individual and combined application of these techniques in defining the molecular

framework of Codaphniphylline.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules in solution. For a molecule as complex as Codaphniphylline, a combination of one-

dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is

essential for unambiguous assignment of all proton and carbon signals and for establishing

connectivity between different parts of the molecule.

Experimental Protocol: NMR Analysis
A sample of purified Codaphniphylline would be dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), to a concentration of 5-10 mg/mL. The NMR spectra would be acquired

on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal

dispersion. Standard pulse programs would be used for the acquisition of ¹H, ¹³C, DEPT-135,

COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum provides information about the chemical environment, number, and

connectivity of protons in the molecule. Based on the known structure of Codaphniphylline
and data from related alkaloids, a representative ¹H NMR spectrum would exhibit a range of

signals corresponding to aliphatic protons, protons adjacent to heteroatoms, and methyl

groups.

Table 1: Representative ¹H NMR Data for Codaphniphylline (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Representative)

0.85 d, J = 6.5 Hz 3H CH₃

0.92 d, J = 6.5 Hz 3H CH₃

1.05 s 3H CH₃

1.18 s 3H CH₃

1.25 - 2.50 m ~25H Aliphatic CH, CH₂

2.85 m 1H N-CH

3.40 m 1H O-CH

3.65 dd, J = 11.0, 4.5 Hz 1H O-CH₂

3.80 dd, J = 11.0, 3.0 Hz 1H O-CH₂

Note: This data is representative and intended for illustrative purposes.

The interpretation of the ¹H NMR spectrum begins with the identification of key signals. The

upfield region (δ 0.8-1.2 ppm) typically contains signals for the methyl groups. The complex

multiplet region (δ 1.2-2.5 ppm) corresponds to the numerous methylene and methine protons

of the polycyclic core. Protons attached to carbons bearing heteroatoms (N or O) are

deshielded and appear at lower field (δ 2.8-4.0 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and

provides information about their chemical environment. A DEPT-135 experiment is used to

differentiate between CH, CH₂, and CH₃ groups.

Table 2: Representative ¹³C NMR Data for Codaphniphylline (in CDCl₃)
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Chemical Shift (δ) ppm Carbon Type (DEPT-135)
Assignment
(Representative)

15.2 CH₃ CH₃

18.5 CH₃ CH₃

21.0 CH₃ CH₃

25.0 - 50.0 CH₂, CH Polycyclic Core

55.3 C Quaternary Carbon

60.1 CH N-CH

68.2 CH₂ O-CH₂

75.4 CH O-CH

85.1 C Quaternary Carbon

210.5 C C=O (Ketone)

Note: This data is representative and intended for illustrative purposes.

The ¹³C NMR spectrum of Codaphniphylline would be characterized by a large number of

signals in the aliphatic region (δ 15-60 ppm). The presence of several quaternary carbons

would be evident. The downfield region would show signals for carbons attached to nitrogen

and oxygen, and a characteristic signal for the ketone carbonyl carbon would appear at a

significantly downfield chemical shift (around δ 210 ppm).

2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are indispensable for establishing the final structure.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the

tracing of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly

attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are two or three bonds away, which is crucial for connecting the different spin

systems and identifying quaternary carbons.

Caption: Workflow for the spectroscopic elucidation of Codaphniphylline.

Mass Spectrometry (MS): Unveiling the Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the

molecular weight and elemental composition of a compound, as well as its structural features

through fragmentation analysis.

Experimental Protocol: Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be performed using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The

accurate mass measurement of the molecular ion ([M+H]⁺) allows for the determination of the

molecular formula. Tandem mass spectrometry (MS/MS) experiments would be conducted by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate

characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is crucial for determining the

elemental composition of an unknown compound. For Codaphniphylline (C₃₀H₄₇NO₃), the

expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared

with the experimentally observed mass.

Table 3: Representative High-Resolution Mass Spectrometry Data for Codaphniphylline

Ion Calculated m/z Observed m/z

[M+H]⁺ 470.3634 470.3631

Note: This data is representative and intended for illustrative purposes.
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Tandem Mass Spectrometry (MS/MS): Deconstructing
the Molecule
The fragmentation pattern observed in the MS/MS spectrum provides valuable clues about the

connectivity of atoms and the presence of specific substructures. The fragmentation of complex

alkaloids like Codaphniphylline often involves characteristic losses of small neutral molecules

and cleavage of specific bonds within the polycyclic system.

[M+H]⁺
m/z 470

Fragment 1
m/z ~452

(Loss of H₂O)

Fragment 2
m/z ~424

(Loss of C₂H₄O)

Fragment 3
m/z ~356

(Cleavage of side chain)

Click to download full resolution via product page

Caption: A plausible mass spectral fragmentation pathway for Codaphniphylline.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
The IR spectrum of Codaphniphylline would be recorded using a Fourier-transform infrared

(FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or

KBr) or as a KBr pellet.

Interpreting the IR Spectrum
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The IR spectrum of Codaphniphylline would display characteristic absorption bands

corresponding to the functional groups present in its structure.

Table 4: Representative Infrared Absorption Data for Codaphniphylline

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad

O-H stretch (if present as a

minor impurity or hydrated

form)

2950-2850 Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (ketone)

~1100 Medium C-O stretch (ether)

Note: This data is representative and intended for illustrative purposes.

The most prominent features in the IR spectrum would be the strong C-H stretching vibrations

in the 2850-2950 cm⁻¹ region, indicative of the extensive aliphatic nature of the molecule. A

strong absorption band around 1710 cm⁻¹ would confirm the presence of a ketone carbonyl

group. The presence of ether linkages would be suggested by C-O stretching bands in the

region of 1100 cm⁻¹.

Conclusion: A Synergistic Approach to Structure
Elucidation
The complete structural elucidation of a complex natural product like Codaphniphylline is a

testament to the power of modern spectroscopic techniques. By integrating the detailed

connectivity information from 1D and 2D NMR, the molecular formula and substructural data

from MS, and the functional group identification from IR, a comprehensive and unambiguous

picture of the molecule's architecture can be constructed. This guide has outlined the key

spectroscopic methodologies and interpretative strategies that form the foundation of natural

product chemistry and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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